Bisphenol A Bissulfate Diammonium Salt is a chemical compound derived from Bisphenol A, where the hydroxyl groups are replaced by sulfate groups, leading to the formation of a diammonium salt. Its molecular formula is , and it is recognized for its unique chemical properties that allow it to be utilized in various scientific and industrial applications .
The synthesis of Bisphenol A Bissulfate Diammonium Salt typically involves two main steps:
The molecular structure of Bisphenol A Bissulfate Diammonium Salt features two phenolic rings connected by a propane-2,2-diyl group, with sulfate groups attached to the aromatic rings and ammonium ions balancing the charge.
Bisphenol A Bissulfate Diammonium Salt can undergo several types of chemical reactions:
The mechanism of action for Bisphenol A Bissulfate Diammonium Salt involves its interaction with various biological receptors, leading to modulation of transcription factors and potential epigenetic changes. It acts primarily as an endocrine disruptor, influencing hormonal balances within organisms.
Research indicates that exposure to this compound can trigger hormonal imbalances and affect various biochemical pathways, particularly in aquatic species when released into ecosystems .
Bisphenol A Bissulfate Diammonium Salt is utilized in various scientific fields:
This compound's unique structure and properties make it valuable for ongoing research into environmental health and safety, as well as potential alternatives to traditional bisphenols that pose health risks.
Systematic Nomenclature: Bisphenol A Bissulfate Diammonium Salt (CAS Registry Number: 857283-05-7) is systematically named as diammonium [4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate or diammonium 4,4'-(propane-2,2-diyl)bis(phenylene) disulfate. Its molecular formula is C₁₅H₂₂N₂O₈S₂, with a molecular weight of 422.47 g/mol [1] [5] [6]. The "bisphenol A" component reflects its derivation from bisphenol A (BPA), while "bissulfate" denotes dual sulfate ester groups neutralized by ammonium cations.
Structural Features:
CC(C)(c1ccc(OS(=O)(=O)[O-])cc1)c2ccc(OS(=O)(=O)[O-])cc2.[NH4+].[NH4+] [6]. | Property | Value |
|---|---|
| CAS Registry Number | 857283-05-7 |
| Molecular Formula | C₁₅H₂₂N₂O₈S₂ |
| Molecular Weight | 422.47 g/mol |
| Synonyms | BPA disulfate diammonium; BPSA diammonium |
| IUPAC Name | Diammonium 4,4'-(propane-2,2-diyl)bis(phenylene) disulfate |
Stepwise Synthesis: The production involves two sequential reactions:
Industrial Purification:
Solubility Profile:
Thermal and Chemical Stability:
Solid-State Characteristics:
| Property | Value/Condition |
|---|---|
| Melting Point | Decomposes >150°C |
| Water Solubility | >100 mg/mL (20°C) |
| Stability | Stable at pH 6–8; hygroscopic above 80% RH |
| Storage Conditions | +4°C, anhydrous environment |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7